1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine 1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1040640-90-1
VCID: VC11927736
InChI: InChI=1S/C20H24N6O2S/c1-2-15-3-7-17(8-4-15)29(27,28)25-13-11-24(12-14-25)19-10-9-18-21-22-20(16-5-6-16)26(18)23-19/h3-4,7-10,16H,2,5-6,11-14H2,1H3
SMILES: CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Molecular Formula: C20H24N6O2S
Molecular Weight: 412.5 g/mol

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine

CAS No.: 1040640-90-1

Cat. No.: VC11927736

Molecular Formula: C20H24N6O2S

Molecular Weight: 412.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine - 1040640-90-1

Specification

CAS No. 1040640-90-1
Molecular Formula C20H24N6O2S
Molecular Weight 412.5 g/mol
IUPAC Name 3-cyclopropyl-6-[4-(4-ethylphenyl)sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Standard InChI InChI=1S/C20H24N6O2S/c1-2-15-3-7-17(8-4-15)29(27,28)25-13-11-24(12-14-25)19-10-9-18-21-22-20(16-5-6-16)26(18)23-19/h3-4,7-10,16H,2,5-6,11-14H2,1H3
Standard InChI Key UOQCTCXVAQPJQG-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3
Canonical SMILES CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN4C(=NN=C4C5CC5)C=C3

Introduction

The compound 1-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine is a complex organic molecule featuring a triazolo-pyridazine core linked to a piperazine ring and a benzenesulfonyl group. This structure suggests potential applications in medicinal chemistry due to its diverse functional groups, which can interact with biological targets.

Synthesis and Reaction Mechanisms

The synthesis of such compounds typically involves multi-step organic reactions, including condensation reactions and substitutions. The specific conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity.

Synthesis Steps

  • Formation of the Triazolo-Pyridazine Core: This involves the reaction of appropriate precursors to form the triazolo-pyridazine ring.

  • Introduction of the Cyclopropyl Group: This step may involve alkylation reactions.

  • Attachment of the Piperazine Ring: Typically achieved through nucleophilic substitution reactions.

  • Introduction of the Benzenesulfonyl Group: Involves sulfonylation reactions.

Potential Applications in Medicinal Chemistry

Compounds with similar structures have shown potential as therapeutic agents due to their ability to interact with biological targets such as enzymes and receptors. The presence of the triazolo-pyridazine moiety and the sulfonyl group suggests potential applications in drug discovery, particularly for diseases where these interactions are beneficial.

Biological Activity

  • Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in disease pathways.

  • Receptor Binding: It could bind to receptors, modulating their activity.

Research Findings and Data

While specific data on 1-{3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl}-4-(4-ethylbenzenesulfonyl)piperazine is not available in the provided sources, compounds with similar structures have been studied for their biological activities. For instance, triazolo-pyridazine derivatives have been explored for their potential in treating various diseases due to their interaction with biological targets.

Data Table: Comparison of Similar Compounds

CompoundMolecular WeightBiological Activity
N-cyclopropyl-1-( triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamideNot specifiedPotential therapeutic agent
1-(4-(3-Cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-3-(phenylthio)propan-1-one408.5 g/molInvestigated for biological interactions
1-N-(3-cyclopropyl- triazolo[4,3-b]pyridazin-6-yl)-4-N-[2-(trifluoromethyl)pyrimidin-4-yl]cyclohexane-1,4-diamine418.4 g/molPotential for drug discovery

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